![molecular formula C22H19N5O2 B6309631 Methyltetrazine-Coumarin HELIOS 388, 95% CAS No. 1621096-01-2](/img/structure/B6309631.png)
Methyltetrazine-Coumarin HELIOS 388, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-Coumarin HELIOS 388, 95% (MTC-H 388) is a novel synthetic compound composed of a coumarin moiety and a methyltetrazine group, which is used for a variety of scientific research applications. This compound is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. MTC-H 388 is a useful tool for understanding the role of COX-2 in disease processes, as well as for exploring new therapeutic strategies for treating inflammatory conditions.
Wirkmechanismus
MTC-H 388 acts as an inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, which is an enzyme involved in the inflammatory response. It binds to the active site of the enzyme and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of Methyltetrazine-Coumarin HELIOS 388, 95% reduces inflammation and can be used to treat a variety of inflammatory conditions.
Biochemical and Physiological Effects
MTC-H 388 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Furthermore, MTC-H 388 has been shown to have anti-apoptotic effects, which can help protect cells from programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
MTC-H 388 has a number of advantages for lab experiments. It is a highly selective inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, making it an ideal tool for studying the role of this enzyme in inflammatory processes. In addition, it is relatively easy to synthesize and is stable in a wide range of conditions. The main limitation of MTC-H 388 is its relatively low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
MTC-H 388 has a wide range of potential future applications. One possible direction is to explore its potential as an anti-cancer agent. In addition, its anti-inflammatory and antioxidant properties could be explored further to develop new therapeutic strategies for treating inflammatory conditions. Furthermore, its ability to inhibit the production of nitric oxide could be explored to develop new treatments for hypertension. Finally, its anti-apoptotic effects could be investigated to develop new treatments for diseases associated with apoptosis, such as neurodegenerative diseases.
Synthesemethoden
MTC-H 388 is synthesized using a two-step process. The first step involves the condensation of a coumarin derivative with a methyltetrazine derivative to form the coumarin-methyltetrazine adduct. This adduct is then reacted with a base to form the desired product, MTC-H 388. The synthesis of MTC-H 388 is relatively straightforward and can be completed in a few hours.
Wissenschaftliche Forschungsanwendungen
MTC-H 388 has a wide range of scientific research applications. It is a highly selective inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, making it an ideal tool for studying the role of this enzyme in inflammatory processes. In addition, MTC-H 388 has been used to explore new therapeutic strategies for treating inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease. Furthermore, MTC-H 388 has been used to study the effects of Methyltetrazine-Coumarin HELIOS 388, 95% inhibition on cell signaling pathways, as well as to investigate the molecular basis of drug resistance.
Eigenschaften
IUPAC Name |
4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-12-17-10-14-7-4-8-23-18(14)11-19(17)29-22(28)20(12)15-5-3-6-16(9-15)21-26-24-13(2)25-27-21/h3,5-6,9-11,23H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHHSVIXHGKASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCCNC3=C2)C4=CC(=CC=C4)C5=NN=C(N=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-Coumarin HELIOS 388 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.